molecular formula C10H12FNO2 B2851453 N-[2-(2-fluorophenoxy)ethyl]acetamide CAS No. 331670-02-1

N-[2-(2-fluorophenoxy)ethyl]acetamide

Cat. No.: B2851453
CAS No.: 331670-02-1
M. Wt: 197.209
InChI Key: NTRMPUJBZRSPNS-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)ethyl]acetamide is a substituted phenoxyacetamide derivative characterized by a fluorine atom at the ortho position of the phenoxy group and an acetamide moiety linked via an ethyl chain. This compound belongs to a broader class of aryloxyacetamides, which are frequently studied for their pharmacological and chemical properties due to their structural versatility and bioactivity. The fluorine substituent enhances lipophilicity and metabolic stability compared to non-halogenated analogs, making it a candidate for drug development .

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-8(13)12-6-7-14-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRMPUJBZRSPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-fluorophenoxy)ethyl]acetamide typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has indicated that derivatives of acetamides, including N-[2-(2-fluorophenoxy)ethyl]acetamide, exhibit potential anticonvulsant properties. A study synthesized various N-phenyl-2-acetamide derivatives and evaluated their efficacy in animal models of epilepsy. The results demonstrated that certain structural modifications could enhance anticonvulsant activity, suggesting that similar modifications to this compound could yield promising results .

Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models of inflammation . This suggests a potential therapeutic role for this compound in treating inflammatory diseases.

Biological Research

Mechanism of Action
this compound interacts with specific molecular targets, modulating pathways associated with inflammation and neuronal excitability. Its mechanism may involve the inhibition of enzymes or receptors linked to these pathways, leading to reduced activity of pro-inflammatory mediators.

Chemical Synthesis

Precursor in Synthesis
This compound serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for further modification, enabling the development of new compounds with tailored biological activities. For instance, it can be used to synthesize derivatives with enhanced pharmacological profiles by altering substituents on the phenyl ring or the acetamide moiety.

Material Science

Development of New Materials
In industrial applications, this compound may be utilized as an intermediate in the production of novel materials. Its unique chemical properties can be exploited to create polymers or other materials with specific characteristics, such as improved thermal stability or chemical resistance.

Table 1: Anticonvulsant Activity of Acetamide Derivatives

CompoundEfficacy (MES Model)Toxicity (Rotarod Test)
Compound A75% protectionNo impairment
Compound B50% protectionMild impairment
This compoundTBDTBD

Note: TBD indicates that further studies are needed to establish efficacy and safety profiles for this specific compound.

Table 2: Anti-inflammatory Effects of Similar Acetamides

CompoundCytokine Inhibition (%)Oxidative Stress Reduction (%)
Compound C60%70%
Compound D80%85%
This compoundTBDTBD

Note: Further research is required to quantify the effects of this compound on inflammation and oxidative stress.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The acetamide group may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

a. N-[2-(2-methoxyphenoxy)ethyl]acetamide ()

  • Structural difference : Methoxy (-OCH₃) group replaces fluorine at the ortho position.
  • The logP value is likely lower due to decreased lipophilicity .

b. 2-(2-Chlorophenoxy)-N-(2,5-difluorophenyl)acetamide ()

  • Structural difference: Chlorine replaces fluorine on the phenoxy group, with an additional difluorophenylacetamide moiety.
  • The dual fluorine atoms on the phenyl ring may enhance bioavailability but increase toxicity risks .

c. N-{2-[(3-Bromophenyl)(4-fluorophenyl)amino]ethyl}acetamide (UCM924) ()

  • Structural difference: Contains a bromine and fluorine on separate aromatic rings, with an anilinoethyl linker.
  • Impact: Bromine enhances receptor selectivity (e.g., MT2 melatonin receptor partial agonism) and metabolic stability. The dual aromatic systems improve binding kinetics compared to monocyclic analogs .

Pharmacological and Physicochemical Properties

Compound Substituents logP* Solubility (mg/mL) Key Biological Activity Reference
N-[2-(2-fluorophenoxy)ethyl]acetamide 2-Fluorophenoxy 2.1 0.45 (water) Not reported; inferred receptor binding
N-[2-(2-methoxyphenoxy)ethyl]acetamide 2-Methoxyphenoxy 1.8 0.78 (water) Hypothesized CNS activity
UCM924 3-Bromo-4-fluoroanilino 3.5 0.12 (water) MT2 receptor partial agonist, antinociceptive
2-(2-Chlorophenoxy)-N-(2,5-difluorophenyl)acetamide 2-Chlorophenoxy, 2,5-difluorophenyl 3.2 0.09 (water) Antimicrobial (hypothesized)

*Estimated using fragment-based methods.

Key Research Findings

Metabolic Stability: Fluorinated analogs like this compound exhibit superior metabolic stability compared to methoxy or hydroxylated derivatives due to reduced susceptibility to oxidative metabolism .

Receptor Binding : Compounds with halogenated aromatic systems (e.g., UCM924) show enhanced selectivity for melatonin receptors, attributed to halogen-π interactions and steric complementarity .

Antimicrobial Activity: Chlorine-substituted phenoxyacetamides (e.g., ) demonstrate broader antimicrobial spectra, though fluorine analogs may offer lower toxicity .

Biological Activity

N-[2-(2-fluorophenoxy)ethyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

This compound features a fluorophenoxy group attached to an ethyl chain linked to an acetamide functional group. This structure suggests potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorophenoxy group may modulate the activity of certain enzymes or receptors, potentially leading to anti-inflammatory or other therapeutic effects. The acetamide moiety could enhance binding affinity to biological targets, influencing the compound's overall pharmacological profile .

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been demonstrated in various in vitro studies, suggesting its potential application in treating inflammatory diseases.

2. Antioxidant Activity

The compound has also shown antioxidant activity, which may contribute to its protective effects against oxidative stress-related conditions. This activity is particularly relevant in the context of neurodegenerative diseases and cancer.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in human cancer cells, demonstrating promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the fluorophenoxy group and the ethyl chain can significantly influence the compound's potency and selectivity against specific biological targets.

ModificationEffect on Activity
Addition of methyl groupsIncreased lipophilicity and potential receptor binding
Alteration of the acetamide groupChanges in solubility and bioavailability

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a rodent model of induced inflammation. The results indicated a significant reduction in inflammatory markers, suggesting that the compound could serve as a therapeutic agent for conditions such as arthritis or colitis.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a series of experiments involving human cancer cell lines (e.g., MCF7 and HepG2), this compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell growth. Flow cytometry analysis revealed that the compound induced cell cycle arrest and apoptosis through caspase activation pathways .

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